molecular formula C6H11NO2 B166811 5,5-Dimethylmorpholin-3-one CAS No. 127958-62-7

5,5-Dimethylmorpholin-3-one

Cat. No.: B166811
CAS No.: 127958-62-7
M. Wt: 129.16 g/mol
InChI Key: UMKITYNQJPXUST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylmorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with phosgene or its derivatives, followed by cyclization to form the morpholinone ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylmorpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

5,5-Dimethylmorpholin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies on its molecular interactions and effects are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethylmorpholin-3-one is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Its versatility in various applications sets it apart from other similar compounds .

Properties

IUPAC Name

5,5-dimethylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2)4-9-3-5(8)7-6/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKITYNQJPXUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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